molecular formula C4H7BrO B13689254 2-Bromovinyl ethyl ether

2-Bromovinyl ethyl ether

Cat. No.: B13689254
M. Wt: 151.00 g/mol
InChI Key: BCFCTTHZFYZOHT-UHFFFAOYSA-N
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Description

(Z)-1-bromo-2-ethoxyethene is an organic compound characterized by the presence of a bromine atom and an ethoxy group attached to a double-bonded carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-bromo-2-ethoxyethene typically involves the bromination of 2-ethoxyethene. One common method is the addition of bromine to 2-ethoxyethene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to ensure the formation of the (Z)-isomer. The reaction can be represented as follows:

C2H5OCH=CH2+Br2C2H5OCH=CHBr\text{C}_2\text{H}_5\text{OCH}=\text{CH}_2 + \text{Br}_2 \rightarrow \text{C}_2\text{H}_5\text{OCH}=\text{CHBr} C2​H5​OCH=CH2​+Br2​→C2​H5​OCH=CHBr

Industrial Production Methods

Industrial production of (Z)-1-bromo-2-ethoxyethene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-bromo-2-ethoxyethene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in (Z)-1-bromo-2-ethoxyethene can participate in addition reactions with reagents like hydrogen halides, halogens, and water.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in inert solvents.

    Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution: Formation of 2-ethoxyethanol or 2-ethoxyethylamine.

    Addition: Formation of 1,2-dibromo-2-ethoxyethane.

    Oxidation: Formation of 2-ethoxyoxirane.

    Reduction: Formation of 2-ethoxyethane.

Scientific Research Applications

Chemistry

(Z)-1-bromo-2-ethoxyethene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology and Medicine

In biological research, (Z)-1-bromo-2-ethoxyethene can be used to study the effects of halogenated compounds on biological systems

Industry

In the industrial sector, (Z)-1-bromo-2-ethoxyethene can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-1-bromo-2-ethoxyethene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bond allows for addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the ethoxy group.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-bromo-2-ethoxyethene: The geometric isomer of (Z)-1-bromo-2-ethoxyethene with different spatial arrangement of substituents.

    1-bromo-2-methoxyethene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-chloro-2-ethoxyethene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(Z)-1-bromo-2-ethoxyethene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of both bromine and ethoxy groups provides a distinct combination of electronic effects that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

IUPAC Name

1-bromo-2-ethoxyethene

InChI

InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3

InChI Key

BCFCTTHZFYZOHT-UHFFFAOYSA-N

Canonical SMILES

CCOC=CBr

Origin of Product

United States

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